molecular formula C16H26N4O3 B5576549 [(3S*,5R*)-1-(5-methoxy-2-pyrimidinyl)-5-(4-morpholinylmethyl)-3-piperidinyl]methanol

[(3S*,5R*)-1-(5-methoxy-2-pyrimidinyl)-5-(4-morpholinylmethyl)-3-piperidinyl]methanol

Cat. No.: B5576549
M. Wt: 322.40 g/mol
InChI Key: MNRHGZMXQUYSTB-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S*,5R*)-1-(5-methoxy-2-pyrimidinyl)-5-(4-morpholinylmethyl)-3-piperidinyl]methanol is a useful research compound. Its molecular formula is C16H26N4O3 and its molecular weight is 322.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.20049070 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to "[(3S*,5R*)-1-(5-methoxy-2-pyrimidinyl)-5-(4-morpholinylmethyl)-3-piperidinyl]methanol" often focuses on their synthesis and chemical properties. For example, studies have described the synthesis of various Mannich base derivatives and pyrrolidin-2-ones, highlighting the utility of these compounds in developing insecticides, imaging agents, and other pharmacologically active substances. The processes involve reactions with morpholine or piperidine in methanol, showcasing the role of these solvents and amines in synthesizing complex organic molecules with potential biological activities (Jurd, 1985; Feng, 2011).

Biological and Pharmacological Activities

Compounds with structures similar to "this compound" have been evaluated for various biological activities, including anti-inflammatory, analgesic, and insecticidal effects. Novel heterocyclic compounds derived from natural products have shown significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting their potential as pharmacotherapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, pyridine derivatives have been synthesized and tested for toxicity against specific pests, indicating the potential of these compounds in developing new insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Imaging Applications in Parkinson's Disease

The synthesis of [11C]HG-10-102-01, a compound structurally related to "this compound," has been explored for its potential as a PET imaging agent for LRRK2 enzyme in Parkinson's disease. This highlights the application of such compounds in medical imaging, providing insights into disease mechanisms and aiding in the diagnosis and treatment evaluation (Wang, Gao, Xu, & Zheng, 2017).

Properties

IUPAC Name

[(3S,5R)-1-(5-methoxypyrimidin-2-yl)-5-(morpholin-4-ylmethyl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-22-15-7-17-16(18-8-15)20-10-13(6-14(11-20)12-21)9-19-2-4-23-5-3-19/h7-8,13-14,21H,2-6,9-12H2,1H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRHGZMXQUYSTB-KGLIPLIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)N2CC(CC(C2)CO)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CN=C(N=C1)N2C[C@H](C[C@@H](C2)CO)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.